1-Cyclohexylmethyl-1H-indol-7-ylamine - 1712025-09-6

1-Cyclohexylmethyl-1H-indol-7-ylamine

Catalog Number: EVT-1764471
CAS Number: 1712025-09-6
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide (3)

    Compound Description: N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide (3) is a key intermediate in the synthesis of AJ-9677 (2), a potent and selective agonist for β3-adrenergic receptors. [] The research focuses on developing different synthetic strategies to obtain this (R)-configured chiral amine, including chiral pool synthesis, resolution via diastereomeric salt formation, and crystallization-induced dynamic resolution (CIDR). []

    Relevance: This compound shares the core indole structure with 1-Cyclohexylmethyl-1H-indol-7-ylamine, with both compounds featuring substitutions at the 7-position of the indole ring. The research on this compound explores various ways to manipulate the chiral amine side chain, which could provide insights into modifying the cyclohexylmethylamino group in 1-Cyclohexylmethyl-1H-indol-7-ylamine. []

6,7,8,9-Tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine (1)

    Compound Description: This compound was designed as an indole bioisostere to the known dopamine receptor agonist 5-OH-aminotetraline (2). [] Preliminary screening suggests that it possesses central dopamine receptor agonist properties. []

    Relevance: While this compound features a more complex benz[g]indole core compared to 1-Cyclohexylmethyl-1H-indol-7-ylamine, both share the key feature of a substituted amine at the 7-position. This suggests potential for exploring the dopamine receptor agonist properties of 1-Cyclohexylmethyl-1H-indol-7-ylamine or its derivatives. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

    Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides studied for their potential as antitumor agents and cell cycle inhibitors. [] The research focuses on understanding the structural features and hydrogen-bonding patterns of these compounds. []

    Relevance: This compound and 1-Cyclohexylmethyl-1H-indol-7-ylamine share the common feature of substitution at the 7-position of the indole ring. Although the substituting groups differ significantly, the research on p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides highlights the potential of 7-substituted indoles for biological activity, which might be relevant for 1-Cyclohexylmethyl-1H-indol-7-ylamine. []

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] It was developed as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress, including cancer. []

    Relevance: Although GSK2606414 features a more complex structure compared to 1-Cyclohexylmethyl-1H-indol-7-ylamine, both compounds share the indole core as a fundamental building block. The success of GSK2606414 in targeting PERK underscores the pharmaceutical potential of indole-based compounds, which may extend to 1-Cyclohexylmethyl-1H-indol-7-ylamine and its derivatives. []

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine (1)

    Compound Description: This compound's multihundred-gram synthesis was achieved using Stille and Negishi cross-coupling methods. [] The research focuses on optimizing the large-scale production of this imidazole−thienopyridine derivative. []

    Relevance: While this compound features a thienopyridine and imidazole moiety in addition to the indole core, it highlights the use of cross-coupling methods for incorporating the indole structure into larger, more complex molecules. These synthetic strategies could be potentially applied to 1-Cyclohexylmethyl-1H-indol-7-ylamine for further derivatization and investigation of its biological properties. []

Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (compound 1a)

    Compound Description: Compound 1a acts as an inverse agonist for the constitutively active human estrogen-related receptor alpha (ERRα). [, ] Its binding to ERRα induces conformational changes in the ligand binding domain, leading to displacement of the activation helix H12 and inactivation of the receptor. [, ]

    Relevance: This compound shares the cyclohexylmethyl substituent with 1-Cyclohexylmethyl-1H-indol-7-ylamine. Additionally, both compounds utilize indole as their core structure, though the substitution positions differ. Understanding the inverse agonist activity of this compound against ERRα provides valuable insights into potential biological activities and mechanisms of action for 1-Cyclohexylmethyl-1H-indol-7-ylamine and its derivatives. [, ]

1-(4-((5-methoxy-2-(3,4,5-trimethoxyphenyl)-1H-indol-1-yl)methyl)phenoxy)-N,N-dimethylethan-1-amine (7, 100DL-6)

    Compound Description: This indole derivative, synthesized via Fischer indole reaction, exhibits antifungal activity against Candida strains. [] It disrupts the ergosterol biosynthetic pathway and demonstrates synergistic antifungal effects with fluconazole. []

    Relevance: This compound, despite its complex structure, shares the core indole structure with 1-Cyclohexylmethyl-1H-indol-7-ylamine. Its antifungal activity showcases the potential of indole derivatives for therapeutic applications, suggesting possible avenues for exploring the biological activities of 1-Cyclohexylmethyl-1H-indol-7-ylamine. []

N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine

    Compound Description: This compound is a monoamine oxidase (MAO) inhibitor that serves as a structural element in the design of novel multifunctional drugs ASS188 and ASS234. [] These drugs combine the MAO-inhibiting properties of this compound with the acetylcholinesterase (AChE)-inhibiting properties of donepezil, aiming to address neurodegenerative disorders. []

    Relevance: Although the core structure differs from 1-Cyclohexylmethyl-1H-indol-7-ylamine, both compounds utilize indole as a central scaffold. The successful incorporation of this indole-based MAO inhibitor into multifunctional drugs demonstrates the potential for exploring the therapeutic applications of 1-Cyclohexylmethyl-1H-indol-7-ylamine by incorporating other pharmacophores into its structure. []

Lu AE58054 ([2-(6-fluoro-1H-indol-3-yl)-ethyl]-[3-(2,2,3,3-tetrafluoropropoxy)-benzyl]-amine)

    Compound Description: Lu AE58054 is a selective 5-HT6 receptor antagonist with high oral bioavailability. [] It has demonstrated promising efficacy in reversing cognitive impairment in a rat model relevant to schizophrenia. []

    Relevance: This compound, like 1-Cyclohexylmethyl-1H-indol-7-ylamine, features an indole core, demonstrating the versatility of this scaffold in targeting diverse biological targets. Its success in addressing cognitive impairment further emphasizes the therapeutic potential of indole-based compounds, which may extend to 1-Cyclohexylmethyl-1H-indol-7-ylamine and its derivatives. []

N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351)

    Compound Description: GNF351 is a high-affinity aryl hydrocarbon receptor (AHR) antagonist. [] Unlike many other AHR antagonists, GNF351 exhibits complete antagonism, suppressing both dioxin response element (DRE)-dependent and -independent AHR functions. []

    Relevance: This compound showcases the potential of indole-based structures, like 1-Cyclohexylmethyl-1H-indol-7-ylamine, for modulating AHR activity. Although GNF351 has a complex structure, its complete AHR antagonism highlights the possibility of designing potent and selective AHR modulators based on the simpler indole scaffold of 1-Cyclohexylmethyl-1H-indol-7-ylamine. []

(3R,4S)-1-[(1S)-7-fluoro-2,3-dihydro-1H-inden-1-yl]-N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-3-amine

    Compound Description: This compound acts as an inhibitor of the Polycomb protein EED. [] Polycomb proteins are involved in epigenetic regulation of gene expression, and their inhibitors have potential applications in cancer therapy. []

    Relevance: This compound further exemplifies the utility of indole as a core structure for developing bioactive molecules. While structurally different from 1-Cyclohexylmethyl-1H-indol-7-ylamine, its function as an EED inhibitor demonstrates the potential for exploring the therapeutic applications of 1-Cyclohexylmethyl-1H-indol-7-ylamine by targeting epigenetic regulators. []

1-(5-Methyl-1H-indol-6-yl)ethan-1-one (7) and 1-3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one (8)

    Compound Description: These compounds, synthesized through Diels-Alder cycloaddition and subsequent derivatization, represent 5-methyl-6-acetyl substituted indole and gramine derivatives. [] Their crystal structures have been characterized, revealing intermolecular hydrogen bonding interactions. []

    Relevance: While these compounds bear substitutions at the 5- and 6-positions, they offer insights into the synthesis and structural properties of substituted indoles. This information could be valuable for studying the synthesis, structure, and potential derivatization of 1-Cyclohexylmethyl-1H-indol-7-ylamine, which also features a substituted indole core. []

Properties

CAS Number

1712025-09-6

Product Name

1-Cyclohexylmethyl-1H-indol-7-ylamine

IUPAC Name

1-(cyclohexylmethyl)indol-7-amine

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2

InChI Key

RYJVWXFFRCHPLX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N

Canonical SMILES

C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.